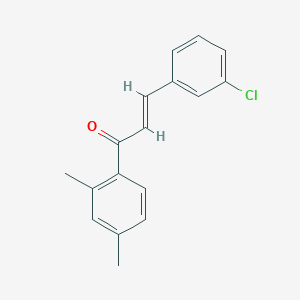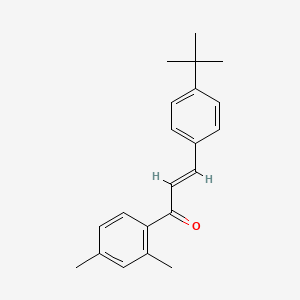
(2E)-3-(4-tert-Butylphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-tert-Butylphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one, also known as 4-tert-butyl-2,4-dimethylphenylprop-2-en-1-one, is a synthetic compound used in various scientific research applications. It has been used for the synthesis of other compounds and has been studied for its biochemical and physiological effects.
Scientific Research Applications
4-tert-Butyl-2,4-dimethylphenylprop-2-en-1-one has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various compounds, such as 2,4-dichloro-3-methylphenylprop-2-en-1-one, 3-methyl-2,4-diphenylprop-2-en-1-one, and 3-methyl-2,4-diphenylprop-2-en-1-one. It has also been used in the synthesis of various pharmaceuticals and other drugs.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2,4-dimethylphenylprop-2-en-1-one is not yet fully understood. However, it is thought to work by inhibiting the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. This inhibition of COX-2 activity may lead to reduced inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-tert-Butyl-2,4-dimethylphenylprop-2-en-1-one have been studied in various laboratory experiments. It has been found to have anti-inflammatory, anti-oxidant, and anti-microbial properties. It has also been found to reduce pain and inflammation in animal models.
Advantages and Limitations for Lab Experiments
The use of 4-tert-Butyl-2,4-dimethylphenylprop-2-en-1-one in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize and can be used in a variety of experiments. A limitation is that the mechanism of action is not yet fully understood, so it is difficult to predict the exact effects of the compound.
Future Directions
There are several potential future directions for the research and use of 4-tert-Butyl-2,4-dimethylphenylprop-2-en-1-one. One potential direction is to further explore the mechanism of action of the compound and to identify other potential therapeutic applications. Another potential direction is to study the effects of the compound on various diseases, such as cancer and Alzheimer’s disease. Additionally, further research could be done to identify potential side effects and toxicity of the compound. Finally, research could be done to identify potential synthetic pathways for the synthesis of 4-tert-Butyl-2,4-dimethylphenylprop-2-en-1-one.
Synthesis Methods
The synthesis of (2E)-3-(4-tert-Butylphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one-2,4-dimethylphenylprop-2-en-1-one is a multi-step process. The first step involves the reaction of (2E)-3-(4-tert-Butylphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-onephenol with 2,4-dimethylbenzaldehyde in the presence of an acid catalyst to form (2E)-3-(4-tert-Butylphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one-2,4-dimethylphenylacetophenone. The second step involves the reaction of the acetophenone with sodium borohydride to form (2E)-3-(4-tert-Butylphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one-2,4-dimethylphenylprop-2-en-1-one.
properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O/c1-15-6-12-19(16(2)14-15)20(22)13-9-17-7-10-18(11-8-17)21(3,4)5/h6-14H,1-5H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNBKEVNSPNSNL-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-tert-Butylphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



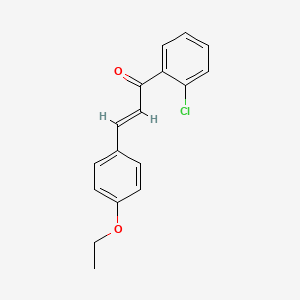
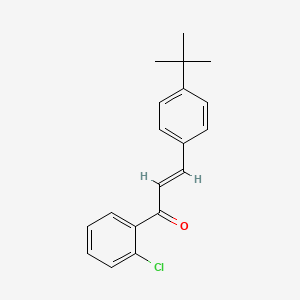

![(2E)-1-(2-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346472.png)
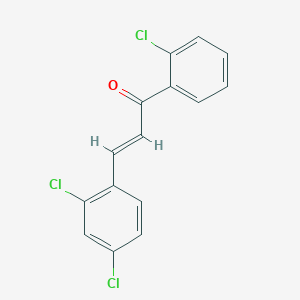

![(2E)-1-(3,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346503.png)
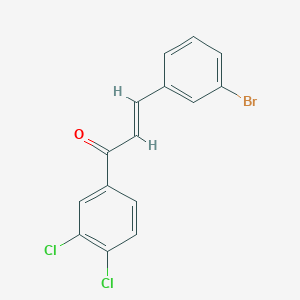

![(2E)-1-(3-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346516.png)

